molecular formula C23H19N3O B3436489 2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B3436489
M. Wt: 353.4 g/mol
InChI Key: FARPHHSGHSTETM-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Substitution Reactions: Introduction of the 3-methylphenyl group can be done via Friedel-Crafts alkylation.

    Amidation: The final step involves the reaction of the quinoline derivative with pyridin-2-ylmethylamine to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the quinoline ring.

    Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or quinoline N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Potential use in drug development for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might interact with bacterial DNA or proteins, disrupting their function. In medicinal applications, it could target specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide derivatives: These compounds share the quinoline core and carboxamide group.

    Phenyl-substituted quinolines: Similar in having a phenyl group attached to the quinoline ring.

    Pyridinylmethyl-substituted compounds: Compounds with a pyridinylmethyl group attached to various cores.

Uniqueness

2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is unique due to the specific combination of substituents on the quinoline core, which can impart distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-16-7-6-8-17(13-16)22-14-20(19-10-2-3-11-21(19)26-22)23(27)25-15-18-9-4-5-12-24-18/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARPHHSGHSTETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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